5-Bromo-2-(dimethylamino)benzonitrile

Overview

Description

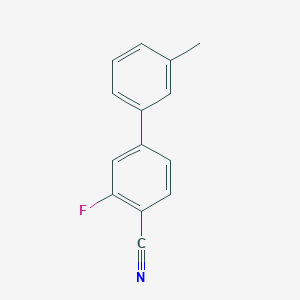

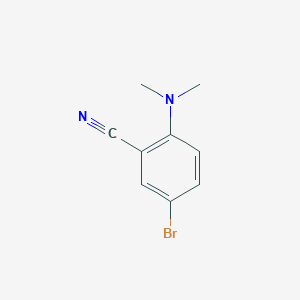

5-Bromo-2-(dimethylamino)benzonitrile is a chemical compound with the IUPAC name 5-bromo-2-(dimethylamino)benzonitrile . It has a molecular weight of 225.09 .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(dimethylamino)benzonitrile is 1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Bromo-2-(dimethylamino)benzonitrile has a molecular weight of 225.09 .Scientific Research Applications

-

Spectroscopic and Second Harmonic Generations Studies

- Field : Physics and Chemistry

- Application : The equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile (5B2MOBN) has been studied through quantum mechanical calculations aided by Density Functional Theory (DFT) .

- Method : Geometrical parameters (bond length, bond angle and dihedral angle) are predicted by using DFT levels employing HF/B3LYP methods with 6-311++G (2d,p) as basis set .

- Results : The FT-IR and FT-Raman spectra of the 5B2MOBN were recorded and analyzed by the same level of theory. Frequency doubling and Second Harmonic Generation (SHG) applications exist in the title molecule .

-

Synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications

- Field : Organic Electronics and Medicinal Chemistry

- Application : 2-Bromo-5-fluorobenzonitrile, a similar compound to 5-Bromo-2-(dimethylamino)benzonitrile, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications and Active Pharmaceutical Ingredients (APIs) in antitumor and anti-inflammatory applications .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Synthesis of Platinum Complexes

- Field : Inorganic Chemistry

- Application : Benzonitrile is used in the synthesis of cis-Bis(benzonitrile)dichloroplatinum(II), a platinum complex .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Synthesis of Palladium Complexes

- Field : Inorganic Chemistry

- Application : Benzonitrile is used in the synthesis of Bis(benzonitrile)palladium(II) chloride, a palladium complex .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Free Radical Bromination of Alkyl Benzenes

- Field : Organic Chemistry

- Application : Benzonitrile compounds can undergo free radical bromination at the benzylic position .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Synthesis of Various Benzonitrile Derivatives

- Field : Organic Synthesis

- Application : Benzonitrile and its derivatives are used in the synthesis of various organic compounds, including 3-(Chloromethyl)benzonitrile, 4-(Methylthio)benzonitrile, Benzonitrile-d5, 4-[(Trimethylsilyl)ethynyl]benzonitrile, 4-(2-Iodoethynyl)benzonitrile, 4-(Bromomethyl)benzonitrile, 4-(Aminomethyl)benzonitrile hydrochloride, and 2-(Bromomethyl)benzonitrile .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name |

5-bromo-2-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIXBQJIMKVCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743087 | |

| Record name | 5-Bromo-2-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(dimethylamino)benzonitrile | |

CAS RN |

501086-59-5 | |

| Record name | 5-Bromo-2-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)